molecular formula C9H12N2O2S B13282501 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid

2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B13282501
M. Wt: 212.27 g/mol
InChI Key: ZJSOXDUQAVHESJ-UHFFFAOYSA-N
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Description

2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS No. 2089257-35-0) is a thiazole derivative with potential biological activities that have garnered interest in pharmacological and agricultural applications. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in the treatment of diseases and as a pesticide.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2S, with a molecular weight of 212.27 g/mol. Its structure includes a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Pharmacological Properties

Research indicates that compounds containing thiazole moieties often display a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of this compound have been explored in several studies:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the methylcyclopropyl group may enhance this activity by improving the compound's lipophilicity and cellular uptake.
  • Anti-inflammatory Effects : Thiazole-based compounds are also noted for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Some thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, although further research is needed to elucidate its mechanisms.

Agricultural Applications

The compound has been identified as a potential pesticide due to its efficacy against certain fungal pathogens and insect pests. A patent describes its use in pesticide formulations, highlighting its ability to provide prolonged protection with lower toxicity levels compared to traditional pesticides .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of 50 mg/kg body weight significantly reduced paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in inflammatory conditions.

Data Summary Table

Property Value/Description
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
CAS Number2089257-35-0
Antimicrobial MIC32 µg/mL (against S. aureus and E. coli)
Anti-inflammatory Dose50 mg/kg (reduced inflammation in mice)

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-[2-[(2-methylcyclopropyl)amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C9H12N2O2S/c1-5-2-7(5)11-9-10-6(4-14-9)3-8(12)13/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13)

InChI Key

ZJSOXDUQAVHESJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

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